molecular formula C13H18BN3O2 B1402934 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1346809-48-0

2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No. B1402934
CAS RN: 1346809-48-0
M. Wt: 259.11 g/mol
InChI Key: GEGXZWJZOPSEMJ-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (hereafter referred to as 2-MeAMN) is an organic compound belonging to the class of boronates. It is a colorless crystalline solid that is soluble in several organic solvents. It is an important reagent used in organic synthesis and has been used in various scientific research applications. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds related to 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile have been synthesized and characterized through various spectroscopic methods including FT-IR, NMR, and mass spectrometry. The molecular structures of these compounds have been further confirmed by X-ray diffraction and optimized using density functional theory (DFT) calculations (Wu et al., 2021).

Crystallography and Conformational Analysis

  • The crystal structures and molecular conformations of similar compounds have been analyzed, revealing consistency between DFT-optimized structures and X-ray diffraction results. This research provides insight into the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals of these compounds (Huang et al., 2021).

Medicinal Chemistry Applications

  • Derivatives of 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile have been explored for potential medicinal applications. For instance, some derivatives have been studied for their inhibitory activity against specific enzymes (Spencer et al., 2002).

Material Science and Polymer Chemistry

  • The related compounds have applications in material science, such as in the development of donor–acceptor copolymers for high-performance semiconducting polymers (Kawashima et al., 2013).

Chemical Synthesis and Reaction Studies

  • These compounds have been used in various chemical syntheses, such as the preparation of heteroaryl-linked benzimidazoles via microwave-assisted synthesis and Suzuki–Miyaura cross-coupling (Rheault et al., 2009).

Analytical Chemistry

  • Some derivatives have been utilized in the development of fluorescence probes for the detection of hydrogen peroxide vapor, highlighting their potential in analytical chemistry applications (Fu et al., 2016).

properties

IUPAC Name

2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15)11(16-5)17-8-10/h6,8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGXZWJZOPSEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744619
Record name 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

CAS RN

1346809-48-0
Record name 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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